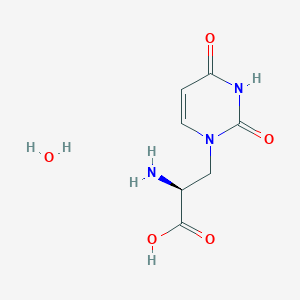
1-methyl-3-(prop-1-en-1-yl)-1H-imidazol-3-ium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(prop-1-en-1-yl)-1H-imidazol-3-ium nitrate is an organic compound that belongs to the class of imidazolium salts. This compound is characterized by the presence of a positively charged imidazolium ring and a nitrate anion. Imidazolium salts are known for their wide range of applications, particularly in the field of ionic liquids, which are used as solvents and catalysts in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(prop-1-en-1-yl)-1H-imidazol-3-ium nitrate can be synthesized through a quaternization reaction. The process involves the reaction of 1-methylimidazole with prop-1-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures. The resulting 1-methyl-3-(prop-1-en-1-yl)-1H-imidazol-3-ium bromide is then treated with silver nitrate to exchange the bromide anion with a nitrate anion, yielding the desired product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(prop-1-en-1-yl)-1H-imidazol-3-ium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrate anion is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride; reactions are usually performed in alcohol solvents at room temperature.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents like acetonitrile or dimethyl sulfoxide at elevated temperatures.
Major Products Formed:
Oxidation: Imidazolium oxides.
Reduction: Reduced imidazolium derivatives.
Substitution: Imidazolium salts with different anions.
Scientific Research Applications
1-Methyl-3-(prop-1-en-1-yl)-1H-imidazol-3-ium nitrate has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring ionic liquids.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable ionic complexes with various pharmaceutical agents.
Industry: Employed in electrochemical applications, such as electrolytes in batteries and supercapacitors, due to its high ionic conductivity and thermal stability.
Mechanism of Action
The mechanism of action of 1-methyl-3-(prop-1-en-1-yl)-1H-imidazol-3-ium nitrate involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The positively charged imidazolium ring can interact with negatively charged biomolecules, disrupting their normal function. In biological systems, this compound can interfere with cell membrane integrity, leading to cell lysis and death. In chemical reactions, the imidazolium cation can stabilize transition states and intermediates, facilitating various catalytic processes.
Comparison with Similar Compounds
1-Methyl-3-(prop-1-en-1-yl)-1H-imidazol-3-ium nitrate can be compared with other imidazolium salts, such as:
1-Butyl-3-methylimidazolium chloride: Similar in structure but with a butyl group instead of a prop-1-en-1-yl group. It is widely used as an ionic liquid in various applications.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Contains an ethyl group and a tetrafluoroborate anion. Known for its use in electrochemical applications.
1-Methyl-3-(prop-1-en-1-yl)trisulfane: Contains a trisulfane group instead of a nitrate anion. It has different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of the imidazolium cation and nitrate anion, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C7H11N3O3 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
1-methyl-3-prop-1-enylimidazol-1-ium;nitrate |
InChI |
InChI=1S/C7H11N2.NO3/c1-3-4-9-6-5-8(2)7-9;2-1(3)4/h3-7H,1-2H3;/q+1;-1 |
InChI Key |
XOHRGXLJGIKPFN-UHFFFAOYSA-N |
Canonical SMILES |
CC=CN1C=C[N+](=C1)C.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (4aR,6R,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B11751140.png)
![1-(Benzo[d]thiazol-4-yl)ethanone](/img/structure/B11751147.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11751149.png)
![1-[(1R,4R,7R)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11751156.png)
![2-({2-[(Tert-butyldimethylsilyl)oxy]ethyl}sulfanyl)benzaldehyde](/img/structure/B11751162.png)

![1-(6-Amino-2,3-dihydro-4h-benzo[b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B11751173.png)

![N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11751188.png)

![[5-Chloro-2-(2-methylpropyl)phenyl]hydrazine](/img/structure/B11751215.png)
![1-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B11751220.png)
amine](/img/structure/B11751223.png)
![(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarboxylic acid](/img/structure/B11751230.png)
